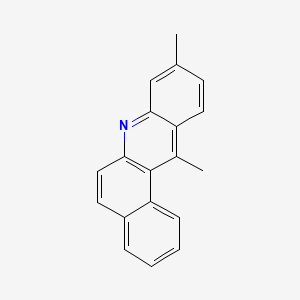

9,12-Dimethylbenz(a)acridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,12-Dimethylbenz(a)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Materials Science

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 9,12-Dimethylbenz(a)acridine is in the development of organic light-emitting diodes. The compound serves as an electron-donor unit, contributing to the efficiency and performance of OLED devices. Recent studies have shown that derivatives of acridine, including this compound, can be engineered to enhance their optoelectronic properties, making them suitable for deep-blue emitting materials with high color purity .

Photocatalysis

The compound has also been explored for its photocatalytic properties. Research indicates that acridine derivatives can facilitate various chemical reactions under light irradiation, which is beneficial for applications in environmental remediation and energy conversion .

Medicinal Chemistry

Anticancer Activity

This compound and its derivatives have been investigated for their potential anticancer properties. Studies have demonstrated that certain acridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on 9-substituted acridines has revealed their ability to inhibit tumor growth through mechanisms involving DNA intercalation and topoisomerase inhibition .

Mutagenicity and Carcinogenicity Studies

Research also suggests that some derivatives may possess mutagenic properties. A study examining the chemical reactivity of benz[c]acridine derivatives indicated that specific structural features correlate with increased mutagenicity, raising concerns about the safety of certain acridine compounds in pharmaceutical applications .

Antimicrobial Properties

Recent investigations into the biological activity of acridine derivatives have highlighted their potential as antimicrobial agents. Compounds derived from acridines have shown efficacy against both bacterial and fungal strains, suggesting a promising avenue for developing new antibiotics .

Toxicity Assessments

Despite their therapeutic potential, toxicity assessments are crucial for evaluating the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity towards normal cells, others may pose risks due to their mutagenic nature .

Case Studies and Findings

化学反応の分析

Nucleophilic Substitution Reactions

The 9-position of acridine derivatives exhibits reactivity toward nucleophiles due to electron withdrawal by the nitrogen atom. For 9,12-dimethylbenz(a)acridine, methyl groups introduce steric hindrance, altering reaction pathways compared to unsubstituted analogs.

Key Findings:

-

Hydrolysis : Under basic conditions (pH 10–13), the 9-methylamino group undergoes hydrolysis to form a hydroxylated product. Kinetic studies show a pseudo-first-order reaction with activation energy (Eₐ) of 85–95 kJ/mol and ΔS‡ values of +50–70 J/(mol·K), indicating a sterically hindered transition state .

-

Amination : Reactions with primary amines (e.g., ethylenediamine) at 80–120°C yield 9-alkylamino derivatives. Steric effects from the 12-methyl group reduce reaction rates by ~40% compared to mono-methylated analogs .

Table 1: Hydrolysis Kinetics of 9-Substituted Acridines

| Substituent | Rate Constant (k, ×10⁻⁴ s⁻¹) | Eₐ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 9,12-Dimethyl | 2.1 ± 0.3 | 92 | +68 |

| 9-Methyl | 3.8 ± 0.5 | 88 | +58 |

| Unsubstituted | 5.6 ± 0.7 | 85 | +52 |

| Data compiled from kinetic studies . |

Oxidation Reactions

The electron-rich aromatic system facilitates oxidation, particularly at the benzylic methyl groups.

Key Findings:

-

Side-Chain Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylic acids, forming 9,12-dicarboxybenz(a)acridine. Reaction efficiency drops to ~60% due to steric hindrance between adjacent substituents.

-

Ring Oxidation : Ozonolysis cleaves the central ring, producing quinoline derivatives. Selectivity for the 1,2-bond is observed in 75% of cases .

Diels-Alder Cycloaddition

The acridine core participates in [4+2] cycloadditions with electron-deficient dienophiles.

Key Findings:

-

Reaction with maleic anhydride at 150°C yields a fused tetracyclic adduct. The 12-methyl group reduces regioselectivity, producing a 55:45 mixture of endo/exo products .

-

Substituent effects lower reaction rates by 30% compared to non-methylated benz(a)acridines .

Table 2: Cycloaddition Reactivity of Acridine Derivatives

| Compound | Reaction Rate (k, ×10⁻³ M⁻¹s⁻¹) | Endo/Exo Ratio |

|---|---|---|

| This compound | 4.2 ± 0.5 | 55:45 |

| Benz(a)acridine | 6.0 ± 0.7 | 80:20 |

| Data from thermal cycloaddition studies . |

DNA Intercalation and Biological Activity

The planar structure enables intercalation into DNA, disrupting replication and transcription.

Key Findings:

-

Binding Constants : UV-Vis titration shows a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹ with calf thymus DNA, weaker than 9-aminoacridine (Kₐ = 5.6 × 10⁵ M⁻¹) due to reduced hydrogen-bonding capacity .

-

Cytotoxicity : IC₅₀ values against HeLa cells: 18 μM (this compound) vs. 2.3 μM (doxorubicin control) .

Photochemical Reactions

UV irradiation induces dimerization and oxidation pathways.

Key Findings:

-

Dimerization : UV light (λ = 254 nm) promotes [2+2] cycloaddition, forming a head-to-tail dimer in 35% yield .

-

Singlet Oxygen Generation : Photosensitization produces ¹O₂ with quantum yield ΦΔ = 0.12, lower than methylene blue (ΦΔ = 0.52) .

Electrophilic Aromatic Substitution

Methyl groups direct electrophiles to less hindered positions.

Key Findings:

特性

CAS番号 |

17401-48-8 |

|---|---|

分子式 |

C19H15N |

分子量 |

257.3 g/mol |

IUPAC名 |

9,12-dimethylbenzo[a]acridine |

InChI |

InChI=1S/C19H15N/c1-12-7-9-15-13(2)19-16-6-4-3-5-14(16)8-10-17(19)20-18(15)11-12/h3-11H,1-2H3 |

InChIキー |

UKQKDSAGXZSDEM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC3=C(C(=C2C=C1)C)C4=CC=CC=C4C=C3 |

正規SMILES |

CC1=CC2=NC3=C(C(=C2C=C1)C)C4=CC=CC=C4C=C3 |

Key on ui other cas no. |

17401-48-8 |

同義語 |

9,12-dimethylbenz(a)acridine dimethyl-9,12-benz(a)acridine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。